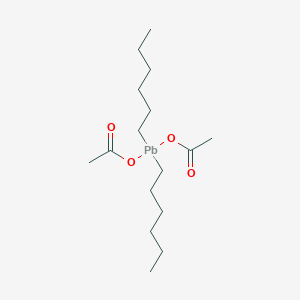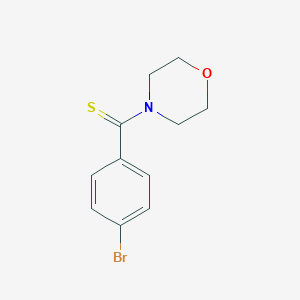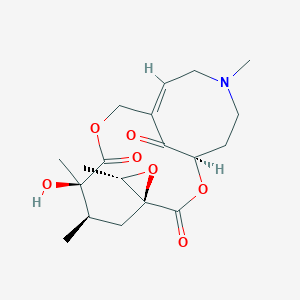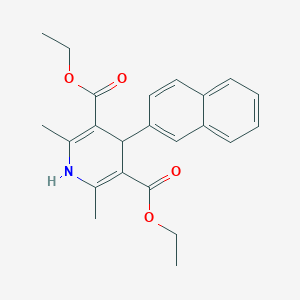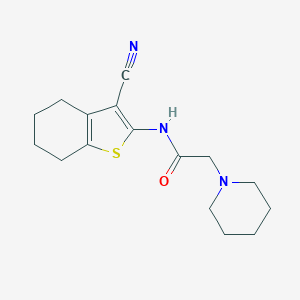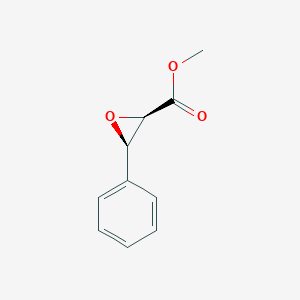
methyl (2R,3S)-3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of a suitable precursor, such as a cinnamate ester, using a chiral dioxirane generated in situ from a chiral ketone . The reaction conditions often include an organic solvent and a controlled temperature to optimize the yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound can be achieved using an emulsion bioreactor containing lipase from Serratia marcescens. This method involves the hydrolysis of a racemic mixture of the compound, followed by phase separation and purification to obtain the desired enantiomer with high chemical and optical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted oxirane derivatives .
Applications De Recherche Scientifique
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as a precursor for the synthesis of drugs, including coronary vasodilators like diltiazem.
Mécanisme D'action
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate specificity, depending on the enzyme involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate: Another compound with a similar structure but with a methoxy group on the phenyl ring.
Methyl (2S,3R)-3-phenyloxirane-2-carboxylate: The enantiomer of the compound , with opposite stereochemistry.
Uniqueness
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable, optically pure products makes it valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Numéro CAS |
19190-80-8 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
Clé InChI |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1C(O1)C2=CC=CC=C2 |
| 115794-67-7 | |
Synonymes |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



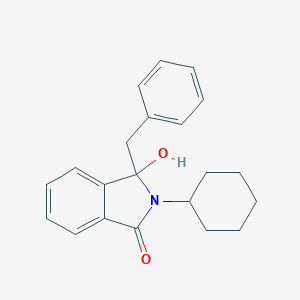
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)


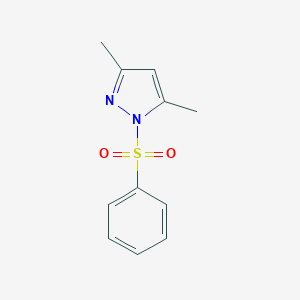
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)
